Product packaging for 1,2-Dithiolan-4-one(Cat. No.:CAS No. 25636-65-1)

1,2-Dithiolan-4-one

Cat. No.: B12985153
CAS No.: 25636-65-1
M. Wt: 120.20 g/mol
InChI Key: PGYWUWQYVHAHLN-UHFFFAOYSA-N
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Description

1,2-Dithiolan-4-one is a specialized chemical compound featuring a five-membered ring containing two sulfur atoms and a ketone functional group. This structure makes it a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. It is primarily used in the development of novel heterocyclic compounds and complex molecular architectures. Researchers utilize this compound in studies aimed at synthesizing potential enzyme inhibitors or probes due to its unique electronic and steric properties. The dithiolane ring is a key motif in certain biologically active molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4OS2 B12985153 1,2-Dithiolan-4-one CAS No. 25636-65-1

Properties

IUPAC Name

dithiolan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4OS2/c4-3-1-5-6-2-3/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYWUWQYVHAHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CSS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623608
Record name 1,2-Dithiolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25636-65-1
Record name 1,2-Dithiolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2 Dithiolan 4 One and Its Structural Analogs

Established Synthetic Routes to the 1,2-Dithiolane (B1197483) Core Structure

The construction of the 1,2-dithiolane core is most commonly achieved through the formation of a disulfide bond from a linear precursor containing two thiol groups or their protected equivalents.

Oxidative Cyclization Approaches

Oxidative cyclization is a prominent and widely employed strategy for the synthesis of the 1,2-dithiolane ring. This approach involves the intramolecular oxidation of a 1,3-dithiol precursor, leading to the formation of the disulfide bond and subsequent ring closure.

The direct oxidation of 1,3-dithiols is a fundamental method for forming the 1,2-dithiolane ring. Various oxidizing agents can be employed to facilitate this transformation. For instance, the parent 1,2-dithiolane can be synthesized from propane-1,3-dithiol through oxidative cyclization. nih.gov

A notable advancement in this area is the one-step synthesis of functionalized 1,2-dithiolanes from readily accessible 1,3-bis-tert-butyl thioethers. This method utilizes bromine to induce a sulfonium-mediated ring-closure, proceeding to completion under mild conditions within minutes. tandfonline.com This approach offers a significant advantage over traditional two-step sequences that often require harsh conditions for the generation of the 1,3-dithiol, which can limit functional group tolerance and lead to the formation of undesired polymeric side products. tandfonline.com

Halogenating agents are frequently used to effect the oxidative cyclization of 1,3-dithiols. Iodine (I₂) and bromine (Br₂) are classic reagents for this purpose. The reaction of propane-1,3-dithiol with iodine is a well-established method for the preparation of the parent 1,2-dithiolane. nih.gov Similarly, bromine has been effectively used in the cyclization of 1,3-bis-tert-butyl thioethers to yield a variety of substituted 1,2-dithiolanes. tandfonline.com N-Bromosuccinimide (NBS) also serves as a mild and effective reagent for such transformations. tandfonline.com

The general mechanism of these reactions involves the oxidation of the thiol groups by the halogenating agent, leading to the formation of a sulfenyl halide intermediate which then undergoes intramolecular nucleophilic attack by the second thiol group to form the disulfide bond and close the ring.

Ring Formation via Cycloaddition Reactions

While less common than oxidative cyclization, cycloaddition reactions offer an alternative pathway to the 1,2-dithiolane core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. For instance, [3+2] cycloaddition reactions of thiocarbonyl S-sulfides with appropriate dipolarophiles can lead to the formation of 1,2-dithiolane derivatives.

Strategies Involving Ring-Opening and Re-cyclization

Currently, there is limited specific information available in the scientific literature detailing the synthesis of the 1,2-dithiolane core structure through a dedicated ring-opening and subsequent re-cyclization strategy of a pre-existing ring system. While ring-opening reactions of 1,2-dithiolanes are known, these are typically associated with their reactivity and degradation rather than a synthetic route to them.

Synthesis of Substituted 1,2-Dithiolan-4-one Derivatives

The synthesis of substituted this compound derivatives allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These syntheses often involve the preparation of a suitably substituted 1,3-dithiol precursor followed by oxidative cyclization.

A variety of substituted 1,2-dithiolanes have been synthesized, providing insight into the preparation of analogs of this compound. For example, a general synthetic route to 1,2-dithiolanes has been established from 1,3-diols. researchgate.net This involves the conversion of the diol to a dithiol, which is then oxidatively cyclized. researchgate.net Another versatile method involves the reaction of 1,3-bis-tert-butyl thioethers with bromine, which has been used to prepare a range of 4-hydroxy-1,2-dithiolanes with various substituents at the 4-position. tandfonline.com These hydroxy derivatives can serve as valuable intermediates for the synthesis of this compound analogs through oxidation of the hydroxyl group.

The synthesis of 1,2-dithiolane-4-carboxylic acid, a close structural analog of this compound, has been achieved through the oxidative cyclization of β,β'-dimercaptoisobutyric acid. scispace.com This precursor is obtained from the corresponding di-iodo compound and potassium thiolacetate, followed by hydrolysis. scispace.com

Below are examples of synthetic approaches to substituted 1,2-dithiolane derivatives, which are pertinent to the synthesis of this compound analogs.

Starting MaterialReagentsProductReference
Propane-1,3-dithiolIodine1,2-Dithiolane nih.gov
1,3-bis-tert-butyl thioethersBromineSubstituted 4-hydroxy-1,2-dithiolanes tandfonline.com
1,3-Diols1. Thiourea, HBr; 2. Air oxidationSubstituted 1,2-dithiolanes researchgate.net
3-Iodo-2-(iodomethyl)propionic acidPotassium thioacetate (B1230152), Oxygen1,2-Dithiolane-4-carboxylic acid nih.gov

These synthetic strategies provide a robust toolbox for the preparation of this compound and its derivatives, enabling further investigation into their chemical and biological properties. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Functionalization at the Carbonyl Position

The ketone functionality at the C4 position of the 1,2-dithiolane ring serves as a versatile handle for chemical modification. Standard condensation reactions allow for the straightforward conversion of the carbonyl group into a variety of derivatives, expanding the structural and functional diversity of this heterocyclic scaffold.

The carbonyl group of this compound readily undergoes condensation reactions with nitrogen-based nucleophiles to form C=N double bonds.

Oximes: The reaction with hydroxylamine (B1172632) or its salts, often under mild acidic or basic conditions, yields the corresponding this compound oxime. mdpi.com The synthesis of aldoximes and ketoximes is a well-established transformation, and modern methods utilizing microwave irradiation can significantly reduce reaction times and improve yields. mdpi.com

Hydrazones: Condensation with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. nih.gov These reactions are typically catalyzed by acids and can be performed in solvents like ethanol (B145695) or trifluoroethanol. organic-chemistry.org

Thiosemicarbazones: The reaction with thiosemicarbazide (B42300) leads to the formation of this compound thiosemicarbazone. nih.gov This derivative is formed through the facile addition-elimination reaction of thiosemicarbazide with the ketone. researchgate.net The synthesis can be carried out efficiently using both conventional heating and microwave-assisted methods. mdpi.commdpi.com

These derivatization reactions are summarized in the table below.

Starting MaterialReagentResulting Functional GroupProduct Class
This compoundHydroxylamine (NH₂OH)=N-OHOxime
This compoundHydrazine (R-NHNH₂)=N-NHRHydrazone
This compoundThiosemicarbazide (NH₂NHC(S)NH₂)=N-NHC(S)NH₂Thiosemicarbazone

Introduction of Substituents on the Dithiolane Ring Carbons

Introducing substituents onto the carbon framework of the 1,2-dithiolane ring is crucial for tuning its physical, chemical, and biological properties. nih.gov The substitution pattern can significantly affect the geometry and stability of the disulfide bond. nih.gov

A general synthetic route to access substituted 1,2-dithiolanes can be established from 1,3-diols. tandfonline.com Another effective method involves a bromine-induced ring-closure of readily accessible 1,3-bis-tert-butyl thioethers. nih.gov This approach allows for the one-step synthesis of diversely substituted 4-hydroxy-1,2-dithiolanes with substituents ranging from simple alkyl groups to larger aromatic systems. nih.gov The reaction proceeds rapidly under mild conditions. nih.gov

The table below presents examples of substituted 1,2-dithiolanes synthesized via the bromine-induced ring-closure method. nih.gov

Substituent (R)ProductIsolated Yield (%)
Hydrogen4-hydroxy-1,2-dithiolane (HDL)35
Propyl4-hydroxy-4-propyl-1,2-dithiolane (nPrDL)65
Isopropyl4-hydroxy-4-isopropyl-1,2-dithiolane (iPrDL)88
Dodecyl4-dodecyl-4-hydroxy-1,2-dithiolane (C12DL)71
Phenyl4-hydroxy-4-phenyl-1,2-dithiolane (PhDL)77
Thiophenyl4-hydroxy-4-(thiophen-2-yl)-1,2-dithiolane (TphDL)61

Stereocontrolled synthesis is a critical area of organic chemistry focused on the selective formation of a specific stereoisomer of a product. In the context of this compound analogs, introducing substituents on the ring can create one or more chiral centers. Controlling the stereochemistry is essential for applications where specific three-dimensional arrangements are required. Methodologies for stereocontrol often involve the use of chiral starting materials, auxiliaries, or catalysts to direct the formation of the desired isomer. researchgate.net For instance, increasing the steric bulk of groups involved in a reaction can stereoselectively favor the formation of one isomer over another. researchgate.net

One-pot reactions, where multiple reaction steps are carried out in the same vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov The synthesis of substituted 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers using bromine is an example of a one-step transformation that can be considered a one-pot protocol. nih.gov This strategy avoids the separate steps of dithiol generation and subsequent oxidation that are common in other synthetic routes. nih.gov The development of such protocols is a key goal in modern synthetic chemistry for creating complex molecules like substituted dithiolanes efficiently. mdpi.comacs.org

Advanced Synthetic Strategies

To overcome the limitations of conventional synthetic methods, such as long reaction times and harsh conditions, advanced strategies are often employed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. conicet.gov.arnih.gov Microwave heating can lead to a significant reduction in reaction times, often from hours to minutes, along with an increase in product yields and purity. mdpi.comnih.gov

This technology is particularly applicable to the synthesis of this compound derivatives, such as thiosemicarbazones. mdpi.com The condensation reaction between a ketone and a thiosemicarbazide can be completed in minutes under microwave irradiation, compared to several hours required for conventional heating. mdpi.com This rapid and efficient heating makes MAOS an attractive, eco-friendly approach for the synthesis of these heterocyclic compounds. nih.govresearchgate.net

The following table compares conventional and microwave-assisted synthesis for the formation of thiosemicarbazones. mdpi.com

Synthesis MethodReaction TimeConditions
Conventional Heating~8 hours (480 min)Reflux
Microwave-Assisted (in Ethanol)20–40 min100 W
Microwave-Assisted (Solvent-Free)3 min800 W

Green Chemistry Approaches to 1,2-Dithiolane Systems

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2-dithiolane systems, to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and more efficient reaction conditions.

One notable green methodology is the use of microwave irradiation for the solvent-free synthesis of dithiolanes. This technique offers a significant environmental advantage by eliminating the need for volatile and often toxic organic solvents. acs.org For example, the reaction of 1,2-ethanediol (B42446) analogues with 2,2-dimethoxypropane (B42991) or 3,3-dimethoxypentane (B1624265) proceeds in high yield under mild, solvent-free microwave conditions. acs.org This method is not only environmentally benign but also fast and scalable. acs.org

The use of water as a reaction medium represents another cornerstone of green organic synthesis. An environmentally friendly method for the synthesis of 2-ylidene-1,3-dithiolanes has been developed utilizing a water-sodium ethene-1,1-dithiolate-haloalkane system. This approach avoids toxic solvents and catalysts, yielding high-purity products.

Furthermore, the development of synthetic routes from bio-sourced materials is a key aspect of green chemistry. Researchers have reported the scalable synthesis of aryl-substituted 1,2-dithiolane monomers from phenol (B47542) ethers derived from renewable resources. researchgate.net This strategy not only reduces reliance on petrochemical feedstocks but also provides a pathway to recyclable poly(disulfide) materials. researchgate.net

Efficiency and atom economy are also central to green synthesis. A modular, one-step synthesis of functionally diverse 1,2-dithiolanes has been developed from readily accessible 1,3-bis-tert-butyl thioethers. nih.govrsc.org This reaction proceeds rapidly under mild conditions with bromine, presumably through a sulfonium-mediated ring-closure, offering a more efficient alternative to traditional multi-step procedures that may require harsh conditions. nih.govrsc.org

Green ApproachDescriptionKey AdvantagesExample Substrates/Reagents
Microwave-Assisted SynthesisSolvent-free reaction conditions under microwave irradiation. acs.orgFast, high yield, scalable, environmentally friendly. acs.org1,2-ethanediol analogues, 2,2-dimethoxypropane. acs.org
Aqueous SynthesisUtilization of water as the reaction solvent.Non-toxic, non-flammable, readily available.Sodium ethene-1,1-dithiolate, haloalkanes.
Bio-Sourced MonomersSynthesis of dithiolanes from renewable starting materials. researchgate.netReduces fossil fuel dependence, enables recyclable polymers. researchgate.netBio-sourced phenol ethers. researchgate.net
One-Step Efficient SynthesisReaction of 1,3-bis-tert-butyl thioethers with bromine. nih.govrsc.orgMild conditions, rapid reaction, good functional group tolerance. nih.govrsc.org1,3-bis-tert-butyl thioethers. nih.govrsc.org

Solid-Phase Synthesis Techniques for Dithiolane-Modified Peptides

Solid-phase peptide synthesis (SPPS) is a powerful and widely used technique for the chemical synthesis of peptides. tandfonline.comresearchgate.net This methodology has been adapted for the site-specific incorporation of 1,2-dithiolane moieties into peptide chains, enabling the creation of peptides with unique structural and functional properties.

A key strategy for producing dithiolane-modified peptides involves the on-resin coupling of a dithiolane precursor molecule. acs.orgresearchgate.net This approach allows for the precise placement of the dithiolane group, typically at the N-terminus of the peptide. acs.orgresearchgate.net The synthesis begins with standard Fmoc-based SPPS on a solid support. acs.org After the desired peptide sequence is assembled, the N-terminal Fmoc protecting group is removed. acs.org

The free N-terminal amine is then coupled with a specialized dithiolane precursor, such as 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid. acs.orgresearchgate.net This coupling is typically facilitated by standard peptide coupling reagents. Following the successful coupling of the precursor, the thioacetate protecting groups on the precursor must be removed to allow for the formation of the disulfide bond. This deprotection is often achieved on-resin, for instance, through microwave-assisted thioacetate deprotection. acs.orgresearchgate.net

The final step is the cleavage of the modified peptide from the solid support resin and the simultaneous removal of any side-chain protecting groups. acs.org This is accomplished using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA). acs.org The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (HPLC), to yield the pure 1,2-dithiolane modified peptide. acs.orgresearchgate.net This methodology has been successfully employed to synthesize N-terminus 1,2-dithiolane modified self-assembling peptides, which can form structures like cross-β amyloid fibers. acs.orgresearchgate.net

StepDescriptionKey Reagents/Conditions
1. Peptide AssemblyStandard solid-phase synthesis of the desired peptide sequence. acs.orgFmoc-protected amino acids, solid support resin (e.g., Rink Amide). acs.org
2. N-Terminal DeprotectionRemoval of the Fmoc group from the final amino acid. acs.org20% piperidine (B6355638) in DMF. acs.org
3. Precursor CouplingCoupling of the dithiolane precursor to the N-terminus. acs.orgresearchgate.net3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, coupling agents (e.g., HBTU). acs.orgresearchgate.net
4. On-Resin CyclizationDeprotection of thioacetates to form the disulfide bond. acs.orgresearchgate.netMicrowave-assisted deprotection. acs.orgresearchgate.net
5. Cleavage and PurificationCleavage from the resin and removal of side-chain protecting groups, followed by purification. acs.orgTFA cleavage cocktail, Reverse-Phase HPLC. acs.orgresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 1,2 Dithiolan 4 One

Reactivity of the Cyclic Disulfide Moiety in 1,2-Dithiolan-4-one

The disulfide bond within the 1,2-dithiolane (B1197483) ring is the primary site of chemical reactivity. The constrained geometry of this five-membered ring forces the C-S-S-C dihedral angle to be significantly smaller than the optimal angle of approximately 90° found in acyclic disulfides. This deviation from the ideal geometry results in considerable ring strain, weakening the S-S bond and making it more susceptible to cleavage.

A key characteristic of the 1,2-dithiolane ring system is its propensity to undergo reversible ring-opening reactions. This process can be initiated through various pathways, including thermal, photochemical, and radical-induced mechanisms, as well as through nucleophilic and electrophilic attack on the sulfur atoms. This reversibility is a critical aspect of the chemistry of 1,2-dithiolanes and is fundamental to many of their applications. The ability of the ring to open and subsequently close allows for dynamic covalent chemistry, where the disulfide bond can be interchanged under specific conditions.

The strained disulfide bond in 1,2-dithiolane derivatives is susceptible to cleavage upon exposure to heat or light. rsc.org Thermal or photochemical energy can induce homolytic cleavage of the S-S bond, generating a diradical species. This diradical can then initiate a ring-opening polymerization, leading to the formation of polydisulfides. This process is often reversible, with the polymer capable of depolymerizing back to the monomeric cyclic disulfide under certain conditions.

Radical-induced ring-opening can also be initiated by the presence of a radical species. The radical attacks one of the sulfur atoms, leading to the cleavage of the S-S bond and the formation of a new radical. This new radical can then propagate a chain reaction, leading to polymerization. The general mechanism for these processes is outlined below:

PathwayInitiatorIntermediateProduct
Thermal Heat (Δ)DiradicalPolydisulfide
Photochemical Light (hν)DiradicalPolydisulfide
Radical-Induced Radical (R•)Thiol radicalPolydisulfide

This table provides a simplified overview of the initiation of ring-opening polymerization of 1,2-dithiolanes.

These ring-opening polymerizations are characterized by their dynamic nature, allowing for the formation of materials that can be degraded and potentially recycled. tandfonline.com The presence of the ketone group in this compound is expected to influence the stability of the radical intermediates, potentially affecting the kinetics and thermodynamics of the polymerization process.

The sulfur atoms in the 1,2-dithiolane ring are susceptible to attack by both nucleophiles and electrophiles.

Nucleophilic Attack: A wide range of nucleophiles can attack one of the sulfur atoms, leading to the cleavage of the S-S bond and ring-opening. chemicalbook.com This reaction proceeds via an SN2-type mechanism, where the nucleophile displaces the other sulfur atom. Common nucleophiles that induce ring-opening include thiols, amines, and carbanions. The general reaction can be represented as:

Nu- + R-S-S-R' → R-S-Nu + R'-S-

In the context of this compound, this reaction would result in a linear dithiol derivative. The reactivity towards nucleophiles is enhanced by the ring strain of the 1,2-dithiolane system. tandfonline.com

Electrophilic Attack: The sulfur atoms in 1,2-dithiolane possess lone pairs of electrons and are therefore nucleophilic in nature. They can be attacked by electrophiles, such as alkyl halides or other alkylating agents. chemicalbook.com This attack results in the formation of a sulfonium (B1226848) ion, which can then undergo further reactions. For instance, alkylation of 1,2-dithiolane with alkyl halides can lead to the formation of 1,2-dithiolium salts. chemicalbook.com The reaction with electrophilic halogen reagents, such as bromine, can also promote reactions at the sulfur atoms, potentially leading to ring-opening or other transformations. nih.gov

Attacking SpeciesType of AttackProduct of Initial Attack
Thiolate (RS-)NucleophilicRing-opened dithiol
Amine (RNH2)NucleophilicRing-opened amino thiol
Alkyl Halide (R-X)Electrophilic1,2-Dithiolium salt
Bromine (Br2)ElectrophilicBromosulfonium ion intermediate

This table summarizes the initial products of nucleophilic and electrophilic attack on the 1,2-dithiolane ring.

The disulfide bond in this compound can readily undergo both oxidation and reduction reactions, a characteristic feature of disulfide chemistry.

The sulfur atoms in the disulfide bond of 1,2-dithiolane can be oxidized to various higher oxidation states. Mild oxidation, often with one equivalent of an oxidizing agent such as hydrogen peroxide or a peroxy acid, can lead to the formation of a thiosulfinate (a disulfide monoxide). escholarship.org This reaction involves the formation of a single S=O bond.

Further oxidation with stronger oxidizing agents or an excess of the oxidant can lead to the formation of a thiosulfonate (a disulfide dioxide), where one sulfur atom is doubly oxidized. Vigorous oxidation can lead to the cleavage of the S-S bond and the formation of sulfonic acids. The controlled oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry, and similar reactivity is expected for cyclic disulfides like this compound. researchgate.netfuture4200.comrsc.org

ProductOxidation State of SulfurTypical Reagents
Thiosulfinate (Sulfoxide)S(0), S(II)H2O2 (1 equiv.), Peroxy acid (1 equiv.)
Thiosulfonate (Sulfone)S(0), S(IV)H2O2 (excess), Peroxy acid (excess)

This table outlines the products of the oxidation of the 1,2-dithiolane disulfide bond.

The disulfide bond of 1,2-dithiolane can be readily reduced to the corresponding dithiol. This is a fundamental reaction in disulfide chemistry and can be achieved using a variety of reducing agents. Common laboratory reducing agents for this transformation include sodium borohydride, lithium aluminum hydride, and phosphines. The reduction of 1,2-dithiolane with zinc and hydrochloric acid yields propane-1,3-dithiol. chemicalbook.com

This reduction is a reversible process, as the resulting dithiol can be oxidized back to the cyclic disulfide. This redox cycle is a key feature of the chemistry of many biologically important disulfides.

Disulfide Exchange Reactions

The disulfide bond is a key functional group in the 1,2-dithiolane ring system, and its reactivity is significantly influenced by the ring's conformation. The five-membered cyclic structure of 1,2-dithiolanes constrains the C-S-S-C dihedral angle to less than 35°, a significant deviation from the optimal ~90° angle observed in linear disulfides. nih.gov This geometric constraint induces considerable ring strain and leads to an overlap between the non-bonding orbitals of the adjacent sulfur atoms, a destabilizing four-electron interaction. nih.gov

This inherent strain weakens the sulfur-sulfur bond, rendering 1,2-dithiolanes, including this compound, highly susceptible to nucleophilic attack by thiols or thiolates, initiating disulfide exchange reactions. nih.govnih.gov This process is characterized as a rapid and often irreversible thiol-disulfide interchange. researchgate.netresearchgate.net Mechanistically, the reaction proceeds via a nucleophilic substitution pathway where an external thiolate anion (RS⁻) attacks one of the sulfur atoms of the disulfide bond. nih.gov This leads to the cleavage of the S-S bond and the formation of a new, mixed disulfide and a new thiolate.

The rate of these exchange reactions is remarkably fast. Studies using dynamic NMR spectroscopy to measure the rates of degenerate intermolecular thiolate-disulfide interchange have shown that reactions involving 1,2-dithiolane are significantly faster than those with corresponding six- or seven-membered cyclic disulfides. harvard.edu

Cyclic DisulfideRelative Rate Constant of Thiolate-Disulfide Interchange
1,2-Dithiolane (5-membered ring)~650
1,2-Dithiane (6-membered ring)1
Table 1. Comparison of relative rate constants for degenerate intermolecular thiolate-disulfide interchange, highlighting the enhanced reactivity of the 1,2-dithiolane ring. Data extrapolated from studies in DMSO-d₆ and D₂O mixtures. harvard.edu

This enhanced reactivity is attributed to the destabilization of the ground state of the five-membered ring due to strain; the transition state for the ring-opening reaction is comparatively more stable, thus lowering the activation energy for the exchange process. harvard.edu

**3.2. Reactivity of the Ketone Functionality in this compound

Reactivity of the Ketone Functionality in this compound

Nucleophilic Addition Reactions

The carbonyl group at the C4 position of this compound is a primary site for chemical reactions. The carbon atom of the carbonyl is sp² hybridized and electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. libretexts.orgmasterorganicchemistry.com This inherent electrophilicity makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles. masterorganicchemistry.com

The general mechanism for nucleophilic addition involves the attack of a nucleophile (:Nu⁻) on the electrophilic carbonyl carbon. openstax.org This initial attack breaks the C=O π-bond, pushing the electrons onto the oxygen atom and causing the carbon to rehybridize from sp² to sp³. libretexts.org The result is a tetrahedral alkoxide intermediate. openstax.org In a subsequent step, this intermediate is typically protonated by a weak acid (like water or an added acid) to yield a tertiary alcohol. libretexts.org

StepDescription
1. Nucleophilic AttackA nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond.
2. Intermediate FormationA tetrahedral alkoxide intermediate is formed. The carbon is now sp³ hybridized.
3. ProtonationThe negatively charged oxygen of the alkoxide is protonated by an acid source to give the final alcohol product.
Table 2. General mechanism of nucleophilic addition to a ketone. openstax.orglibretexts.org

In the specific case of this compound, the electrophilicity of the carbonyl carbon is expected to be enhanced by the electronic effects of the adjacent sulfur atoms. Sulfur is more electronegative than carbon, and the two sulfur atoms at the C1 and C2 positions exert an electron-withdrawing inductive effect, which further depletes electron density from the C4 carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes this compound particularly susceptible to nucleophilic addition reactions compared to simple aliphatic ketones. masterorganicchemistry.com Strong, irreversible nucleophiles include hydride reagents (e.g., NaBH₄) and organometallic reagents (e.g., Grignard reagents), which would reduce the ketone to a secondary alcohol or add an alkyl/aryl group, respectively. masterorganicchemistry.comyoutube.com

Condensation Reactions

The carbon atoms adjacent to the ketone, at the C3 and C5 positions, possess acidic protons. The presence of these α-hydrogens allows this compound to undergo condensation reactions, such as the aldol (B89426) condensation. libretexts.org These reactions proceed via the formation of an enolate intermediate. vanderbilt.edu

In the presence of a base, a proton can be abstracted from one of the α-carbons (C3 or C5) to form a resonance-stabilized enolate anion. This enolate is a potent carbon nucleophile. vanderbilt.edu The nucleophilic enolate can then attack the electrophilic carbonyl carbon of a second molecule of this compound in a self-condensation reaction. libretexts.org This nucleophilic addition step forms a new carbon-carbon bond and results in a β-hydroxy ketone (an aldol adduct). libretexts.org

Similarly, this compound can participate in mixed or "crossed" condensation reactions. For instance, in a Claisen-Schmidt reaction, the enolate of this compound could react with an aldehyde that lacks α-hydrogens (e.g., benzaldehyde) to form an α,β-unsaturated derivative. libretexts.org It can also act as the ketone component in a mixed Claisen-type condensation with an ester. libretexts.org

Reactions Involving Carbon Atoms of the Dithiolane Ring

Alkylation and Acylation Reactions

The acidic nature of the α-hydrogens at the C3 and C5 positions not only allows for condensation reactions but also enables alkylation and acylation at these sites. The formation of an enolate anion by deprotonation with a strong, non-nucleophilic base (such as lithium diisopropylamide, LDA) creates a nucleophilic carbon center that can react with various electrophiles. vanderbilt.edu

Alkylation: The enolate of this compound can react with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction (typically Sₙ2). The nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. This results in the introduction of an alkyl group at the C3 or C5 position.

Acylation: Similarly, the enolate can react with an acyl halide (e.g., acetyl chloride). The nucleophilic α-carbon attacks the electrophilic carbonyl carbon of the acyl halide. This leads to the formation of a β-dicarbonyl compound, where an acyl group has been added to the carbon alpha to the original ketone.

It is important to note that the sulfur atoms of the dithiolane ring are also nucleophilic and can be alkylated by alkyl halides to form 1,2-dithiolium salts. chemicalbook.com Therefore, reaction conditions must be carefully controlled to favor C-alkylation via the enolate over S-alkylation. The use of a strong base to pre-form the enolate quantitatively typically favors the desired C-alkylation pathway. vanderbilt.edu

Spectroscopic Elucidation and Structural Analysis of 1,2 Dithiolan 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental tool for the unambiguous assignment of the chemical structure of 1,2-dithiolan-4-one and its derivatives. Analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional NMR techniques, provides a comprehensive picture of the molecular framework.

The ¹H NMR spectrum of this compound and its derivatives provides characteristic signals for the protons within the dithiolane ring. The chemical shifts of these protons are influenced by their local electronic environment, including the presence of the carbonyl group and the disulfide bond.

For instance, in a series of N-substituted 1,2-dithiolane-4-carboxamide derivatives, the protons on the dithiolane ring typically appear as multiplets in the region of δ 3.30–3.60 ppm. mdpi.com The exact chemical shifts and coupling patterns can vary depending on the specific substituent attached to the carboxamide nitrogen. For example, in N,N-dimethyl-1,2-dithiolane-4-carboxamide, the five protons of the dithiolane ring appear as a multiplet between δ 3.30 and 3.47 ppm. mdpi.com Similarly, for N-(4-methoxyphenyl)-1,2-dithiolane-4-carboxamide, the dithiolane protons resonate in the range of δ 3.29–3.52 ppm. mdpi.com

The protons on the carbon adjacent to the two sulfur atoms (C5) and the protons on the carbon adjacent to the carbonyl group (C3) exhibit distinct chemical shifts due to the differing electronic effects of the neighboring functional groups. In (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives, a related class of compounds, the protons on the dithiolane ring show specific patterns, with the proton at the 2-position appearing more downfield. dovepress.com

It's important to note that the solvent used for NMR analysis can influence the chemical shifts. Standardized tables of chemical shifts for common laboratory solvents and impurities are often used to distinguish signals from the compound of interest. sigmaaldrich.compaulussegroup.comcarlroth.com

Interactive Data Table: ¹H NMR Chemical Shifts for Protons in 1,2-Dithiolane (B1197483) Derivatives

CompoundDithiolane Ring Protons (ppm)Solvent
N,N-Dimethyl-1,2-dithiolane-4-carboxamide3.30-3.47 (m, 5H)CDCl₃
N-(4-Methoxyphenyl)-1,2-dithiolane-4-carboxamide3.29-3.52 (m, 5H)CDCl₃
N-(4-(Trifluoromethyl)phenyl)-1,2-dithiolane-4-carboxamide3.35-3.57 (m, 5H)CDCl₃
N-(2,4-dimethoxyphenyl)-1,2-dithiolane-4-carboxamide3.28-3.51 (m, 5H)CDCl₃
N-(Methylsulfonyl)-1,2-dithiolane-4-carboxamide3.33-3.41 (m, 5H)MeOH-d₄

The ¹³C NMR spectrum is crucial for confirming the carbon framework of this compound and its derivatives. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it.

The carbonyl carbon (C4) of the this compound ring is typically the most downfield signal, appearing in the region characteristic for ketones. For example, in various N-substituted 1,2-dithiolane-4-carboxamide derivatives, the carbonyl carbon of the amide group resonates around δ 170-172 ppm. mdpi.com The carbons of the dithiolane ring (C3 and C5) bonded to the sulfur atoms appear in a distinct region, generally between δ 40 and 60 ppm. benchchem.com

For instance, in N,N-dimethyl-1,2-dithiolane-4-carboxamide, the carbon atoms of the dithiolane ring are observed at δ 48.7 and 42.1 ppm. mdpi.com In N-(4-methoxyphenyl)-1,2-dithiolane-4-carboxamide, these carbons appear at δ 53.3 and 43.2 ppm. mdpi.com The carbon bearing the carbonyl group (C4) in these derivatives is also identifiable in the spectrum.

The chemical shifts can be influenced by substituents on the dithiolane ring or on attached functional groups. These shifts provide valuable information for confirming the successful synthesis of specific derivatives. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts for Carbons in the 1,2-Dithiolane Ring of Derivatives

CompoundC3 & C5 (ppm)C4 (ppm)Amide C=O (ppm)Solvent
N,N-Dimethyl-1,2-dithiolane-4-carboxamide42.1, 48.7-171.1CDCl₃
N-(4-Methoxyphenyl)-1,2-dithiolane-4-carboxamide43.2, 53.3-169.9CDCl₃
N-(4-(Trifluoromethyl)phenyl)-1,2-dithiolane-4-carboxamide43.2, 53.2-170.5CDCl₃
N-(2,4-dimethoxyphenyl)-1,2-dithiolane-4-carboxamide43.1, 53.8-169.3CDCl₃
N-(Methylsulfonyl)-1,2-dithiolane-4-carboxamide39.9, 51.4-171.7MeOH-d₄

For more complex derivatives of this compound or in cases of significant signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are indispensable for establishing connectivity between atoms. ipb.ptrsc.orglibretexts.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment is used to identify protons that are coupled to each other (typically through 2-3 bonds). rsc.orgwikipedia.org In the context of this compound derivatives, a COSY spectrum would show cross-peaks between the signals of adjacent protons within the dithiolane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. wikipedia.org An HSQC spectrum of a this compound derivative would show a correlation peak for each C-H bond, definitively assigning the proton and carbon signals for each methylene (B1212753) group in the ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt This is particularly useful for identifying the connectivity between the dithiolane ring and any substituents. For example, an HMBC spectrum could show a correlation between the protons on C3 and the carbonyl carbon (C4), as well as between the protons on C5 and C4.

TOCSY (Total Correlation Spectroscopy) : This experiment establishes correlations between all protons within a spin system, even if they are not directly coupled. ipb.ptresearchgate.net For the this compound ring, a TOCSY experiment could show correlations between all the protons in the ring system, helping to identify all the signals belonging to the ring.

These advanced NMR techniques, often used in combination, provide a powerful means for the complete and unambiguous structural elucidation of novel this compound derivatives. dovepress.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and its derivatives, as well as insights into the conformation of the disulfide bond.

The carbonyl (C=O) group of the ketone in the this compound ring gives rise to a strong and characteristic absorption band in the IR spectrum. libretexts.org The position of this band is sensitive to the molecular environment.

Generally, the C=O stretching vibration for a saturated aliphatic ketone appears in the range of 1705-1725 cm⁻¹. libretexts.org For cyclic ketones, the ring size influences this frequency; five-membered rings, like the dithiolane ring, typically show a C=O stretch at a slightly higher frequency than acyclic ketones. msu.edu For example, in a synthesized xanthone (B1684191) derivative containing a 1,3-dithiolan-4-one moiety, the C=O stretching vibration was observed at 1738 cm⁻¹. frontiersin.org

In derivatives where the carbonyl group is part of a carboxylic acid, such as in α-lipoic acid (a related 1,2-dithiolane), the C=O stretch is typically found around 1717 cm⁻¹. semanticscholar.orgnih.gov The exact frequency can be affected by factors such as hydrogen bonding and conjugation. msu.eduuobabylon.edu.iq For instance, conjugation with a double bond or an aromatic ring generally lowers the C=O stretching frequency. pg.edu.pl

Interactive Data Table: Carbonyl (C=O) Stretching Frequencies in 1,2-Dithiolane Derivatives

Compound/Derivative ClassCarbonyl Stretching Frequency (cm⁻¹)Notes
Saturated Aliphatic Ketones1705-1725General range
1,3-Dithiolan-4-one derivative1738In a xanthone derivative frontiersin.org
α-Lipoic Acid1717Carboxylic acid C=O semanticscholar.orgnih.gov

The disulfide (S-S) bond in the this compound ring has a characteristic stretching vibration that is best observed using Raman spectroscopy, as the S-S stretch is often weak or inactive in the IR spectrum. semanticscholar.orgresearchgate.net The frequency of the S-S stretching vibration is highly sensitive to the conformation of the C-S-S-C dihedral angle. rsc.orgnih.gov

For 1,2-dithiolane rings, the S-S stretching frequency typically appears in the range of 490-515 cm⁻¹. pnas.org Studies have shown a linear relationship between the S-S stretching frequency and the CS-SC dihedral angle. nih.gov A lower frequency generally corresponds to a smaller dihedral angle. For example, in α-lipoic acid, the S-S stretch is observed at approximately 511 cm⁻¹. semanticscholar.orgnih.gov

The intensity and position of the S-S and C-S stretching bands in the Raman spectrum can provide valuable information about the stability and interactions of the dithiolane ring. semanticscholar.org For example, upon complexation of α-lipoic acid with cyclodextrins, the S-S and C-S stretching vibrations weaken and may even disappear, indicating an interaction within the cyclodextrin (B1172386) cavity. semanticscholar.orgnih.gov This sensitivity of the S-S stretching vibration to the local environment makes Raman spectroscopy a powerful tool for studying the conformational properties and intermolecular interactions of this compound and its derivatives. rsc.orgchimienouvelle.be

Carbon-Sulfur (C-S) Stretching Vibrations

In the context of 1,2-dithiolanes, C-S stretching bands are often observed in the range of 600-700 cm⁻¹. For instance, studies on the polymerization of lipoic acid methyl ester (LipOMe) and methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe) utilized the C-S stretching peaks at 676 cm⁻¹ and 671 cm⁻¹, respectively, to monitor the reaction progress. rsc.org The intensity of these bands can be weak in IR spectra but are often stronger and more readily identifiable in Raman spectra due to the high polarizability of the C-S bond. wiley.com

The position of the C-S stretching frequency can also provide insights into the conformation of the C-C-S-S fragment within the molecule. researchgate.net For example, in dithioglycolic acid, a C-S stretching band is observed at 662 cm⁻¹. pnas.org The presence of substituents on the dithiolane ring can lead to shifts in these frequencies. For thioethers, the C-S stretch for a CH₂-S group is typically found between 710-685 cm⁻¹, while for a CH₃-S group, it is observed in the 660-630 cm⁻¹ range. wiley.com In aryl thioethers, this stretch is seen between 715-670 cm⁻¹. wiley.com

Electronic Absorption Spectroscopy (UV-Vis)

Analysis of Electronic Transitions in Cyclic Disulfides

The UV-Vis absorption spectrum of this compound and other cyclic disulfides is characterized by electronic transitions within the disulfide chromophore. The most prominent feature is typically a broad, and often weak, absorption band in the near-UV region, which is attributed to an n-σ* transition. oup.com This transition involves the excitation of a non-bonding electron from a sulfur lone pair (n) to an antibonding sigma orbital (σ*) of the S-S bond.

The wavelength of maximum absorbance (λmax) for this transition is highly sensitive to the C-S-S-C dihedral angle. nih.gov In cyclic disulfides like 1,2-dithiolanes, the ring strain forces this dihedral angle to be significantly smaller than the preferred ~90° of acyclic disulfides, often less than 35°. nsf.gov This geometric constraint leads to increased repulsion between the non-bonding electron pairs on the sulfur atoms, raising the energy of the highest occupied molecular orbital (HOMO). rsc.org This, in turn, decreases the energy gap for the electronic transition, resulting in a bathochromic (red) shift of the λmax to longer wavelengths compared to their linear counterparts. rsc.org

For example, various substituted 1,2-dithiolanes exhibit λmax values in the range of 327-340 nm. rsc.org There is a demonstrable correlation between the C-S-S-C dihedral angle and the λmax, which can be approximated by a sinusoidal function. nih.gov This relationship allows for the estimation of the disulfide bond's dihedral angle from its UV-Vis spectrum. nih.gov

Solvent Effects on Absorbance Characteristics

The polarity of the solvent can influence the absorbance characteristics of this compound and its derivatives. youtube.comijiset.com Polar solvents can interact with the solute through mechanisms like hydrogen bonding, which can affect the energy levels of the electronic orbitals involved in UV-Vis transitions. youtube.com

For n-σ* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift, meaning the λmax moves to a shorter wavelength. This is because polar solvents tend to stabilize the non-bonding ground state electrons more than the excited state, thus increasing the energy required for the transition. Conversely, for π-π* transitions, polar solvents often cause a bathochromic (red) shift.

In a study of various 1,2-dithiolane derivatives, UV-Vis spectra were recorded in dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent. rsc.org For example, 4-hydroxy-4-phenyl-1,2-dithiolane (PhDL) showed a λmax of 340 nm in DMSO. rsc.org When this was converted to its isopropanoate ester, the λmax shifted to 329 nm, a change attributed to significant geometric alterations. rsc.org The choice of solvent is crucial for consistent and comparable measurements, and non-polar solvents are often preferred to observe the fine structure of the absorption bands. youtube.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound and its derivatives, providing highly accurate mass measurements that allow for the determination of elemental compositions. mdpi.com This technique can distinguish between molecules with the same nominal mass but different chemical formulas, which is crucial for unambiguous identification.

HRMS analyses are typically performed using soft ionization techniques like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion. rsc.org For example, the HRMS analysis of various N-substituted 1,2-dithiolane-4-carboxamides confirmed their structures by matching the calculated and found m/z values for the protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁺) to within a few parts per million (ppm). mdpi.comresearchgate.net

In some cases, obtaining sufficient ionization for the parent 1,2-dithiolane structure can be challenging. However, their functionalized derivatives are often more amenable to HRMS analysis. rsc.org For instance, while a derivative of 4-hydroxy-4-phenyl-1,2-dithiolane did not ionize sufficiently for HRMS, its further functionalized product was suitable for analysis. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution three-dimensional structural information for this compound and its derivatives in the solid state. researchgate.netuq.edu.aunih.gov This technique allows for the precise determination of bond lengths, bond angles, and, crucially for cyclic disulfides, the C-S-S-C dihedral angle, which dictates much of their reactivity. nsf.gov

The five-membered ring of 1,2-dithiolane is inherently strained, forcing the C-S-S-C dihedral angle to be significantly smaller than the ideal ~90° found in unstrained, acyclic disulfides. nsf.gov X-ray crystallographic studies of 1,2-dithiolane derivatives have confirmed this, revealing how substituents on the ring can further influence the ring's conformation and the disulfide dihedral angle. nsf.gov

For example, the crystal structure of a derivative of 1,2-dithiolane can reveal detailed information about intermolecular interactions, such as hydrogen bonding, in the solid state. rcsb.org Obtaining single crystals suitable for X-ray diffraction can be a significant challenge for some compounds, including cyclic disulfide-rich peptides. researchgate.netuq.edu.aunih.gov In such cases, techniques like racemic crystallography, which involves crystallizing a mixture of L- and D-enantiomers, have proven successful. researchgate.netuq.edu.aunih.gov

Interactive Data Table: Spectroscopic and Structural Data for this compound Derivatives

CompoundAnalytical TechniqueKey FindingValueReference
Lipoic Acid Methyl Ester (LipOMe)FTIRC-S Stretch676 cm⁻¹ rsc.org
Methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe)FTIRC-S Stretch671 cm⁻¹ rsc.org
4-hydroxy-4-phenyl-1,2-dithiolane (PhDL)UV-Vis (in DMSO)λmax340 nm rsc.org
4-isopropyl-4-hydroxy-1,2-dithiolane (iPrDL)UV-Vis (in DMSO)λmax336 nm rsc.org
N-Phenyl-1,2-dithiolane-4-carboxamideHRMS (ESI+)[M+H]⁺ Found226.0356 mdpi.com
N-Phenyl-1,2-dithiolane-4-carboxamideHRMS (ESI+)[M+H]⁺ Calculated226.0360 mdpi.com
N,N-Dimethyl-1,2-dithiolane-4-carboxamideHRMS (ESI+)[M+H]⁺ Found178.0365 mdpi.com
N,N-Dimethyl-1,2-dithiolane-4-carboxamideHRMS (ESI+)[M+H]⁺ Calculated178.0360 mdpi.com

Elucidation of Molecular Conformation and Dihedral Angles

The precise molecular conformation and dihedral angles of this compound have not been extensively detailed in publicly available crystallographic or computational studies. However, significant insights into the structural characteristics of the 1,2-dithiolane ring system can be gleaned from the analysis of its derivatives. The five-membered ring containing a disulfide bond is subject to considerable ring strain, which dictates its geometry and reactivity.

The 1,2-dithiolane ring typically adopts a twisted or envelope conformation to alleviate some of the torsional strain. The key dihedral angle in this ring system is the C-S-S-C angle, which is significantly smaller than the optimal ~90° found in unstrained open-chain disulfides. This constrained dihedral angle leads to a weaker S-S bond and is a hallmark of the 1,2-dithiolane moiety's chemical reactivity.

Research on derivatives such as 1,2-dithiolane-4-carboxylic acid and its N-protected amino derivatives provides valuable data on the conformational possibilities of the ring. For instance, computational studies on 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) suggest that the dithiolane ring preferentially adopts a C(S)-like structure. ontosight.ai The presence and nature of substituents on the carbon atoms of the ring have a profound effect on the specific bond lengths, bond angles, and dihedral angles.

For example, X-ray crystallography of derivatives reveals that the S-S bond length is typically elongated to around 2.05-2.10 Å, compared to the approximately 2.04 Å in linear disulfides. mimedb.orgresearchgate.net The C-S-S-C dihedral angle in 1,2-dithiolane derivatives is generally found to be in the range of 20-35°. mimedb.org

While specific experimental data for this compound is not available, studies on closely related compounds provide a basis for understanding its likely structural features. The presence of a ketone at the C4 position would influence the electronic distribution and steric interactions within the ring, potentially affecting the ring's pucker and the precise values of its dihedral angles.

Below are data tables compiled from research on derivatives of this compound, which illustrate the typical structural parameters of the 1,2-dithiolane ring system.

Table 1: Crystallographic Data for 1,2-Dithiolane-4-carboxylic Acid mimedb.org

ParameterValue
Crystal System Triclinic
Space Group
a (Å) 5.34
b (Å) 5.85
c (Å) 10.75
α (°) 93.5
β (°) 89.5
γ (°) 109.5
CSS/SSC Dihedral Angle (°) ~26.6

Table 2: Selected Bond Lengths and Dihedral Angles for 1,2-Dithiolane Derivatives

CompoundS-S Bond Length (Å)C-S-S-C Dihedral Angle (°)Reference
1,2-Dithiolane-4-carboxylic Acid> 2.0426.6 mimedb.org
4-amino-1,2-dithiolane-4-carboxylic acid (Adt) derivativesNot specifiedNot specified ontosight.airesearchgate.netCurrent time information in Bangalore, IN.
trans-5-(4,4-dimethyl-3-oxo-thiolan-2-ylidene)-3,3-dimethyl- mimedb.orgCurrent time information in Bangalore, IN.dithiolan-4-oneNot specifiedNot specified ontosight.ai

It is important to note that the data presented is for derivatives and should be considered as indicative of the general conformational properties of the 1,2-dithiolane ring. The precise structural parameters of this compound itself would require dedicated experimental or computational analysis.

Computational Chemistry and Theoretical Studies of 1,2 Dithiolan 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For the 1,2-dithiolane (B1197483) ring system, these methods have been employed to model its reactivity and electronic characteristics, providing a theoretical foundation for its observed chemical behavior. tandfonline.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgarxiv.org It has become a popular tool in computational chemistry for calculating molecular properties by using functionals of the spatially dependent electron density. wikipedia.orgscispace.com

In the context of 1,2-dithiolane derivatives, DFT calculations have been instrumental. For instance, electronic structure calculations using DFT have been applied to study peptides containing the 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) residue. nih.govrsc.org These studies help in understanding how the electronic environment, influenced by factors like solvent polarity, affects the molecule's conformation. nih.govrsc.org Quantum chemical modeling using DFT has also been used to investigate the interactions and reactivity of 1,2-dithiolane species with biological targets like zinc finger domains, revealing that these compounds react differently with various types of zinc fingers. tandfonline.com Calculations on substituted 1,2-dithiolanes using the B3LYP/6-311G** basis set have been performed to determine enthalpies of formation and calculate ring strain, demonstrating how reactivity can be tuned by substituent design. rsc.org

Table 1: Applications of DFT in Studying 1,2-Dithiolane and Its Derivatives
Study FocusDerivative/SystemDFT Functional/Basis SetKey FindingsReference
Conformational Analysis4-amino-1,2-dithiolane-4-carboxylic acid (Adt) peptidesNot specifiedAnalyzed preservation of folded structures in different solvents. nih.govrsc.org
Reactivity with Biological Targets1,2-dithiolane speciesCorrelated DFT levelShowed selective, barrier-less reaction with retroviral-type zinc finger models. tandfonline.com
Ring Strain and Substituent EffectsSubstituted 1,2-dithiolanesB3LYP/6-311G**Calculated enthalpies of formation to evaluate ring strain. rsc.org
Electronic Structure and Reactivity Sites2,3-dihydrospiro[carbazole-1,2'- Current time information in Berlin, DE.tandfonline.comdithiolan]-4(9H)-oneB3LYP, M06HF / 6-31+G(d,p), 6-311++G(d,p)Identified the dithiolane ring as the primary site for nucleophilic attack. indianchemicalsociety.com

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict chemical reactivity. ucsb.edu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comlibretexts.org The energies and distributions of these orbitals are crucial for determining how a molecule will react. mnstate.edu

For dithiolane-containing systems, FMO analysis provides insight into reaction mechanisms. In a computational study of 2,3-dihydrospiro[carbazole-1,2'- Current time information in Berlin, DE.tandfonline.comdithiolan]-4(9H)-one, FMO analysis revealed that the amplitudes of the frontier orbitals indicate the dithiolane ring is the most probable site for a nucleophilic attack. indianchemicalsociety.com The electrophilic attack site, in contrast, was found to be located across all rings and the oxygen atom of the compound. indianchemicalsociety.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. libretexts.org FMO theory has been successfully applied to rationalize the outcomes of various reactions, including electrophilic substitutions and pericyclic reactions. ucsb.edu

Conformational Analysis of the 1,2-Dithiolane Ring

The five-membered 1,2-dithiolane ring is subject to significant ring strain, which profoundly influences its geometry and conformational preferences. rsc.orgtandfonline.com Understanding these conformations is critical as they dictate the molecule's reactivity and biological function.

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. 3ds.comprotocols.io It allows researchers to observe the conformational changes and dynamics of complex molecular systems. 3ds.com

MD simulations have been effectively used to analyze the complex conformational behavior of the 1,2-dithiolane ring in peptide structures. nih.govrsc.org In studies of peptides containing the 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) residue, MD simulations in a vacuum suggested a strong tendency for the molecule to adopt a specific folded (gamma-turn) conformation. nih.govrsc.orgresearchgate.net These simulations are crucial for exploring the dynamic nature of the ring and identifying its most stable or preferred shapes. nih.gov

Computational studies have identified specific preferred conformations for the 1,2-dithiolane ring. MD simulations of peptides incorporating the Adt residue indicate that the dithiolane ring preferentially adopts a C(S)-like structure. nih.govrsc.org This conformation describes the specific puckering of the five-membered ring. The inherent strain in the 1,2-dithiolane ring forces the disulfide bond into a conformation with a small C-S-S-C dihedral angle, typically less than 35°, which is distinct from the approximately 90° angle found in linear disulfides. rsc.org This strained geometry is a key determinant of the ring's unique reactivity. rsc.org

Substituents on the 1,2-dithiolane ring can have a profound effect on its conformational preferences and stereoelectronic properties. rsc.orgacs.org The size and substitution pattern can alter the ring's geometry, particularly the crucial C-S-S-C dihedral angle which affects the S-S bond's stability. rsc.org

Research combining X-ray crystallography and quantum chemical calculations has shown that substituents at the C4 position directly impact the ring's conformation. rsc.org For example, increasing the steric bulk of the substituent at C4 leads to a decrease in the C-S-S-C dihedral angle. rsc.org This change in geometry also correlates with shifts in the molecule's UV-vis absorbance maximum (λmax), suggesting that the photophysical properties and reactivity of 1,2-dithiolanes can be fine-tuned through careful substituent design. rsc.org The relationship between the C-S-S-C and C-C-S-S dihedral angles appears to be nearly linear, indicating a concerted conformational response to substitution. rsc.org

Table 2: Influence of C4-Substituents on 1,2-Dithiolane Geometry (from Crystal Structures)
Compound NameSubstituent PatternS–S Bond Length (Å)CSSC Dihedral Angle (φ)Reference
C12DLCyclododecyl at C4~2.0635.2° rsc.org
DiMeDLTwo methyl groups at C4~2.0623.4° rsc.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry offers powerful tools to model reaction pathways and analyze the associated transition states, providing a deeper understanding of reaction mechanisms and kinetics. For the 1,2-dithiolane system, a key area of interest is the ring-opening reaction, typically initiated by a nucleophilic attack on one of the sulfur atoms. This process is central to the biological activity and polymerization behavior of these compounds.

Density Functional Theory (DFT) is a commonly employed method for these investigations. For instance, the ring-opening polymerization of 1,2-dithiolanes has been studied to understand the energy barriers of the transition states. In one such study, the energy barrier for the ring-opening polymerization initiated by a secondary thiolate was calculated to be low enough to allow the reaction to proceed at reduced temperatures. pku.edu.cn

A detailed analysis of the nucleophilic attack on the 1,2-dithiolane ring by a methyl thiolate (MeS⁻) has been computationally modeled. rsc.org This study provides valuable data on the activation energies and geometries of the transition states. The transition state for the nucleophilic substitution on the 1,2-dithiolane ring involves a nearly linear arrangement of the attacking sulfur, the sulfur atom being attacked, and the other sulfur atom of the ring. rsc.org

The computed energies for the reaction of methyl thiolate with 1,2-dithiolane provide quantitative insight into the reaction pathway. The activation free energy (ΔG‡) and activation enthalpy (ΔH‡) have been calculated, highlighting the energetic requirements for the reaction to proceed. rsc.org

Table 1: Computed Activation Energies for the Reaction of Methyl Thiolate with 1,2-Dithiolane. rsc.org
ParameterValue (kcal/mol)
Activation Free Energy (ΔG‡)14.0
Activation Enthalpy (ΔH‡)13.6
Distortion Energy (ΔE‡d)15.2
Interaction Energy (ΔE‡int)-1.6

The transition state geometry reveals an elongation of the S-S bond as the nucleophile approaches. For the reaction with methyl thiolate, the S-S bond length in the transition state is significantly longer than in the ground state of the 1,2-dithiolane molecule. rsc.org

Table 2: Key Bond Lengths in the Transition State of Methyl Thiolate Attack on 1,2-Dithiolane. rsc.org
BondLength (Å)
MeS---S12.46
S1---S22.46

These computational models underscore the role of ring strain in the reactivity of 1,2-dithiolanes. The release of this strain in the transition state contributes to the relatively low activation barriers for ring-opening reactions. harvard.edu

Structure-Activity Relationship (SAR) Prediction through In Silico Methods.patsnap.comresearcher.life

In silico methods are instrumental in predicting the structure-activity relationships (SAR) of bioactive molecules, thereby guiding the design of new therapeutic agents. For 1,2-dithiolane derivatives, computational approaches have been used to explore how structural modifications influence their interaction with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

While specific molecular docking studies on 1,2-dithiolan-4-one are not extensively documented, research on the closely related asparagusic acid (1,2-dithiolane-4-carboxylic acid) and its derivatives provides valuable insights. A study investigating the interaction of asparagusic acid and related compounds with Angiotensin-Converting Enzyme-2 (ACE2) employed molecular docking to evaluate their binding potential. nih.gov The results indicated that the dithiolane moiety plays a significant role in the binding interaction. nih.gov The study also highlighted that the relative affinity for ACE2 is enhanced when the carboxylic acid group is moved further from the dithiolane ring, as is the case with thioctic acid (α-lipoic acid). nih.gov

Another relevant study involved the covalent docking of CMX-2043, a molecule featuring a 1,2-dithiolane ring, to the main protease of SARS-CoV-2. The docking simulation showed that the 1,2-dithiolane ring undergoes a nucleophilic attack by the cysteine residue (Cys145) in the enzyme's active site, leading to the opening of the ring and the formation of a covalent bond. mdpi.com

The binding energies and interactions observed in these docking studies provide a basis for understanding the SAR of 1,2-dithiolane derivatives. For instance, the docking of asparaptine B, a conjugate of asparagusic acid and lysine, with ACE2 revealed several key interactions. nih.gov

Table 3: Molecular Docking Results of Asparaptine B with ACE2. nih.gov
ParameterValue
Binding Energy (kcal/mol)-7.9
Interacting ResiduesGln24, Thr27, Phe28, His34, Glu35, Glu37, Asp38, Tyr83, Lys353, Gly354, His374, His378, Glu402, Phe457, His505, Tyr515

These in silico findings demonstrate the utility of computational methods in elucidating the interactions of 1,2-dithiolane-containing compounds with biological macromolecules, paving the way for the rational design of new derivatives with tailored activities.

Biological Activity and Mechanistic Insights of 1,2 Dithiolane Containing Compounds

General Mechanisms of Action Involving the 1,2-Dithiolane (B1197483) Moiety

The 1,2-dithiolane ring, a five-membered cyclic disulfide, is a key structural feature in various biologically active compounds. Its chemical reactivity, largely dictated by the strained disulfide bond, underpins its diverse mechanisms of action within biological systems. acs.orgresearchgate.net This reactivity allows 1,2-dithiolane-containing compounds to participate in a range of cellular processes, from maintaining redox balance to influencing cell signaling pathways. mdpi.comdergipark.org.tr

Oxidative Stress Modulation

Compounds containing the 1,2-dithiolane ring can act as modulators of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.comdergipark.org.tr The unique chemical properties of the dithiolane ring, particularly the two sulfur atoms, confer a high tendency to reduce other redox-sensitive molecules. dergipark.org.tr Alpha-lipoic acid, for example, is known for its antioxidant properties, which include quenching ROS and chelating redox-active metals. mdpi.comdergipark.org.tr It can function as an antioxidant in both its oxidized (ALA) and reduced (DHLA) forms. mdpi.com However, the cellular context is crucial, as some studies suggest that under certain conditions, these compounds may also exhibit pro-oxidant effects. dergipark.org.tr

Disulfide Bond Reduction and its Biological Implications

The strained nature of the 1,2-dithiolane ring makes it susceptible to reduction by cellular thiols. researchgate.netresearchgate.net This ring-opening reaction via thiol-disulfide exchange is a key aspect of its biological activity. researchgate.net This process can lead to the formation of linear dithiols, which can then interact with various cellular components. acs.org The reduction of the disulfide bond is not always specific and can be initiated by a range of biological reductants, including glutathione (B108866) (GSH). researchgate.netnih.gov This reactivity has been harnessed for applications such as enhancing the cellular uptake of molecular cargo by attaching a 1,2-dithiolane moiety. researchgate.net The subsequent cleavage of the disulfide bond inside the cell leads to the release of the cargo. researchgate.net

Interaction with Biological Macromolecules (e.g., Enzymes, DNA)

The reactivity of the 1,2-dithiolane ring facilitates its interaction with various biological macromolecules, including enzymes and potentially DNA. ontosight.aid-nb.info These interactions are often covalent in nature and can lead to the modulation of the macromolecule's function.

Inhibition of Thioredoxin Reductase (TrxR) and Related Enzymes

Thioredoxin reductase (TrxR) has been a significant target for compounds containing the 1,2-dithiolane moiety. mdpi.comnih.govbenchchem.com Overexpression of TrxR is linked to the development of certain cancers, making it a target for therapeutic intervention. mdpi.comnih.gov While some studies have suggested that the 1,2-dithiolane ring itself could be a selective pharmacophore for TrxR inhibition, more recent evidence indicates that the presence of the 1,2-dithiolane moiety alone is not sufficient for potent or specific inhibition. mdpi.comresearchgate.net

It has been found that for effective TrxR inhibition, the 1,2-dithiolane-containing compound often requires an additional reactive group, such as a Michael acceptor. mdpi.comresearchgate.net This suggests a multi-faceted interaction with the enzyme.

Mechanistic studies have provided deeper insights into how 1,2-dithiolane-containing compounds inhibit TrxR. It is believed that the interaction often involves the active site of the enzyme, which contains a rare selenocysteine (B57510) (Sec) residue. mdpi.com For compounds that also possess a Michael acceptor moiety, the inhibition is thought to occur through the interaction of this group with the Sec or Cys residues in the enzyme's active site. mdpi.com

However, there is ongoing debate regarding the specificity of 1,2-dithiolane compounds for TrxR. researchgate.netnih.govmdpi.com Some research indicates that these compounds can be non-specifically reduced by a wide array of cellular thiols and other redox-active proteins, not just TrxR. researchgate.netnih.gov This lack of specificity raises questions about their utility as selective probes or inhibitors for TrxR in a complex cellular environment. researchgate.netnih.gov Therefore, while the 1,2-dithiolane ring can be a component of TrxR inhibitors, its role is likely more complex than initially thought and often requires synergistic action with other chemical functionalities for potent and selective activity. mdpi.com

Table of Inhibitory Activity of 1,2-Dithiolane Analogs against TrxR1

CompoundIC50 (µM)Notes
Coumarin (B35378) analog 2j 5.3One of the most active in the series, contains a Michael acceptor. mdpi.com
Coumarin analog 2k Data not specified, but noted as highly active.Contains a Michael acceptor. mdpi.com
Various analogs 5.3 to 186.0Range of inhibitory activity observed for the most potent compounds in a study. mdpi.comnih.govresearchgate.net
Asparagusic acid analogs InactiveLacked a Michael acceptor moiety and showed no significant inhibition. mdpi.com
Structure-Activity Relationship (SAR) of 1,2-Dithiolane TrxR Inhibitors

Thioredoxin reductase (TrxR) is a crucial enzyme in maintaining cellular redox balance, and its overexpression is linked to cancer development. researchgate.netnih.gov Consequently, TrxR has emerged as a significant target for cancer therapy. While some studies have suggested that the 1,2-dithiolane moiety could be a selective trigger for TrxR inhibitors, recent research indicates a more complex structure-activity relationship (SAR). nih.govresearchgate.netnih.gov

Studies on a series of 1,2-dithiolane-4-carboxylic acid analogs, including asparagusic acid and its bioisosteres, have revealed that the 1,2-dithiolane ring alone is not sufficient to act as a pharmacophore for TrxR inhibition. researchgate.netnih.gov Many of these analogs were found to be inactive against TrxR1. nih.govmdpi.com

However, the inhibitory activity of these compounds towards TrxR1 is significantly enhanced when the 1,2-dithiolane moiety is combined with a Michael acceptor functionality. researchgate.netnih.gov Analogs containing a Michael acceptor, such as a coumarin core with an accessible and activated double bond, exhibit potent TrxR1 inhibition, with IC50 values in the micromolar to submicromolar range. researchgate.netnih.govresearchgate.net The presence of a halogen substituent at the C-6 position of the chroman-2-one core in these hybrid molecules further enhances their inhibitory activity. researchgate.net This suggests that the Michael acceptor moiety interacts with the selenocysteine (Sec) and/or cysteine (Cys) residues in the active site of TrxR1, leading to its inhibition. nih.govmdpi.com

Table 1: Inhibitory Activity of 1,2-Dithiolane Analogs against TrxR1

Compound Type Moiety Inhibitory Activity (IC50) Reference
Asparagusic acid analogs 1,2-Dithiolane Inactive researchgate.netnih.gov
Analogs with Michael acceptor 1,2-Dithiolane + Michael acceptor 5.3 to 186.0 μM researchgate.netnih.gov

DNA Damage Mechanisms (e.g., Leinamycin-derived Dithiolanone Ring)

Leinamycin (B1244377), a natural product antitumor antibiotic, possesses a unique 1,3-dioxo-1,2-dithiolane moiety spiro-fused to a macrolactam ring, which is central to its potent anticancer activity. pnas.orgbenchchem.com It induces DNA damage through a dual mechanism involving both DNA alkylation and the generation of reactive oxygen species (ROS). benchchem.comhilarispublisher.com

The activation of leinamycin is typically triggered by cellular thiols. hilarispublisher.comacs.org Reaction with a thiol opens the 1,2-dithiolan-3-one 1-oxide ring to form a sulfenic acid intermediate. mdpi.comnih.gov This intermediate can then undergo an intramolecular rearrangement, leading to the formation of an episulfonium ion. acs.orgacs.org This highly reactive episulfonium ion subsequently alkylates DNA, primarily at the N7 position of guanine (B1146940) residues. acs.orgacs.org This alkylation leads to the formation of abasic (AP) sites and can result in DNA strand breaks. hilarispublisher.comresearchgate.netnih.gov

In addition to alkylation, the reaction of leinamycin with thiols also releases a hydrodisulfide species, which can generate ROS through redox cycling. acs.orgnih.gov These ROS, including superoxide (B77818) radicals and hydroxyl radicals, can cause oxidative DNA damage, contributing to single- and double-strand breaks. hilarispublisher.comnih.govresearchgate.net

Interestingly, a thiol-independent mechanism of DNA alkylation by leinamycin has also been reported. acs.org In this pathway, water or hydroxide (B78521) can initiate the ring opening to form the sulfenic acid intermediate, which then proceeds through the same rearrangement to the DNA-alkylating episulfonium ion. acs.org Furthermore, a biosynthetic intermediate of leinamycin, known as leinamycin E1, can be oxidatively activated by cellular ROS to generate a similar episulfonium ion, leading to DNA alkylation. pnas.orgmdpi.com This dual activation mechanism, sensitive to both reductive and oxidative cellular environments, underscores the complex and potent DNA-damaging capabilities of the leinamycin-derived dithiolanone ring. pnas.orgbenchchem.com

Peptide Backbone Folding Induction by 1,2-Dithiolane Amino Acid Analogs

The incorporation of conformationally constrained non-proteinogenic amino acids into peptides is a powerful strategy for controlling their secondary structure. Amino acid analogs containing a 1,2-dithiolane ring have been shown to effectively induce specific folding patterns, particularly β-turns and γ-turns, in peptide backbones. explorationpub.comchim.itnih.govrsc.org

The achiral Cα-tetrasubstituted cyclic amino acid, 4-amino-1,2-dithiolane-4-carboxylic acid (Adt), has been a particular focus of study. chim.itnih.govrsc.org When incorporated into di- and tripeptides, Adt shows a remarkable tendency to induce a γ-turn conformation, which is stabilized by an intramolecular hydrogen bond, especially in less polar solvents like chloroform (B151607). nih.govrsc.org In more polar solvents, this ordered structure may not be as well-maintained. nih.govrsc.org

In longer peptide sequences, the influence of Adt can be more complex. For instance, in a dipeptide model composed of two Adt residues (Boc-Adt-Adt-NHMe), the molecule adopts a type-III β-turn conformation in the crystalline state and in chloroform solution. researchgate.netresearchgate.net However, studies have suggested that unfavorable interactions between adjacent dithiolane rings might prevent the stabilization of 3₁₀-helices in longer peptide chains. explorationpub.comchim.itexplorationpub.comcsic.es

The conformational preferences induced by Adt are comparable to those of its carbocyclic analog, 1-aminocyclopentane-1-carboxylic acid (Ac5c), which also promotes the formation of β- and γ-turns. nih.govrsc.org The ability of these 1,2-dithiolane-containing amino acids to impose specific structural constraints makes them valuable tools in the design of peptidomimetics with defined three-dimensional structures. acs.org

Table 2: Conformational Preferences Induced by 1,2-Dithiolane Amino Acid Analogs

Peptide Model Induced Conformation Solvent/State Reference
Di- and tripeptides with Adt γ-turn Chloroform nih.govrsc.org
Boc-Adt-Adt-NHMe Type-III β-turn Crystal, Chloroform researchgate.netresearchgate.net

Antioxidant Properties of 1,2-Dithiolane Systems

The 1,2-dithiolane ring is a prominent feature of potent antioxidant systems, most notably in α-lipoic acid (ALA) and its reduced form, dihydrolipoic acid (DHLA). nih.govnih.gov The antioxidant capacity of the 1,2-dithiolane system stems from its ability to participate in redox reactions, scavenge reactive oxygen species (ROS), and chelate transition metals. acs.orgnih.gov

ALA, chemically known as 1,2-dithiolane-3-pentanoic acid, is an effective antioxidant in both its oxidized (dithiolane) and reduced (dithiol) forms. nih.govresearchgate.net It is capable of quenching various ROS, including hydroxyl radicals and singlet oxygen. nih.gov The reduced form, DHLA, is an even more potent antioxidant. nih.gov The ALA/DHLA redox couple has a low standard reduction potential, making DHLA a powerful reducing agent. nih.gov

The antioxidant mechanism of 1,2-dithiolane systems involves several actions:

Direct ROS Scavenging: Both ALA and DHLA can directly neutralize free radicals. nih.gov

Metal Chelation: These compounds can bind to transition metal ions like iron, which can otherwise catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.govnih.gov

Regeneration of Other Antioxidants: The ALA/DHLA redox couple can recycle other important endogenous antioxidants, such as vitamin E. nih.gov

The inherent antioxidant properties of the 1,2-dithiolane moiety have spurred the development of synthetic analogs with improved antioxidant efficacy. nih.gov For example, connecting a 1,2-dithiolane group to other functional moieties, such as a thiocarbamate linker and a morpholine (B109124) ring, has resulted in compounds with superior antioxidant properties compared to ALA itself. nih.gov These findings underscore the versatility of the 1,2-dithiolane system as a scaffold for developing effective antioxidant agents. rsc.orgontosight.ai

Advanced Applications and Material Science of 1,2 Dithiolane Systems

Polymer Chemistry and Materials Science Applications

The incorporation of 1,2-dithiolane (B1197483) moieties into polymer structures imparts a range of desirable characteristics, driven by the dynamic nature of the disulfide bond within the strained five-membered ring. This has led to significant advancements in various fields, from self-healing materials to sophisticated cargo delivery systems.

Synthesis of 1,2-Dithiolane-Functionalized Polymers

The synthesis of polymers featuring 1,2-dithiolane units is a critical first step in harnessing their potential. A common strategy involves the polymerization of monomers that already contain the 1,2-dithiolane ring. For instance, α-lipoic acid, a naturally occurring 1,2-dithiolane, can be used as a raw material. One-step Passerini polymerization of α-lipoic acid yields polyamides with pendant 1,2-dithiolane functional groups. rsc.org

Another approach involves the synthesis of custom 1,2-dithiolane-containing monomers. A scalable synthesis method has been developed for a new class of aryl-substituted 1,2-dithiolane monomers derived from biosourced phenol (B47542) ethers. researchgate.net These monomers can then undergo ring-opening polymerization to form aryl-substituted poly(disulfide)s. researchgate.net Additionally, a one-step synthesis of diversely substituted functional 1,2-dithiolanes has been reported, starting from readily accessible 1,3-bis-tert-butyl thioethers and reacting them with bromine. nsf.govrsc.orgnih.gov This method allows for the creation of hydroxy-functional 1,2-dithiolanes, which can be further modified for specific applications. nsf.govnih.gov For example, these hydroxy groups can be reacted with isobutyryl chloride or acryloyl chloride to produce ester or acrylate (B77674) derivatives, respectively, enabling their covalent conjugation to other substrates like proteins or polymers. nih.gov

Furthermore, ABA triblock copolymers, with a central poly(ethylene oxide) block and terminal polycarbonate blocks containing pendant 1,2-dithiolane functionalities, have been synthesized. researchgate.netacs.org These were created through an organocatalytic ring-opening polymerization of cyclic carbonates with pendant dithiolanes using poly(ethylene oxide) diols. researchgate.netnih.gov

Polymer TypeMonomersSynthesis MethodKey Features
Polyamidesα-lipoic acid, isocyanides, carboxylic acidsPasserini polymerizationOne-step synthesis, adaptable network properties. rsc.org
Aryl-substituted Poly(disulfide)sAryl-substituted 1,2-dithiolanes from phenol ethersRing-opening polymerizationHigh recyclability and stability, improved thermal properties. researchgate.net
ABA Triblock CopolymersCyclic carbonates with pendant 1,2-dithiolanes, poly(ethylene oxide) diolsOrganocatalytic ring-opening polymerizationWater-soluble, forms hydrogels with dynamic properties. acs.orgresearchgate.netnih.gov
Methacrylate-based polymersMethacrylate functionalized 1,2-dithiolane monomerCopolymerizationPendant 1,2-dithiolane moieties. rsc.org

Dynamically Crosslinked Networks and Reversible Polymerization

A key feature of 1,2-dithiolane-containing polymers is their ability to form dynamically crosslinked networks. This is due to the reversible ring-opening polymerization of the 1,2-dithiolane ring, which is driven by the inherent strain in the five-membered disulfide ring. researchgate.net This process can be initiated by the addition of a thiol, which triggers a reversible ring-opening cascade of the dithiolanes, leading to the formation of disulfide bonds that act as crosslinks. acs.orgacs.org

This reversible polymerization allows for the creation of adaptable materials whose properties can be modulated. For example, in hydrogels formed from ABA triblock copolymers, the addition of thiols initiates the cross-linking of micellar cores, resulting in a network that is both physically cross-linked by hydrophilic PEG chains and chemically cross-linked via dynamic disulfide bonds. acs.org The dynamic nature of these disulfide bonds allows the material to be processed and recycled. nih.gov For instance, a chemically recyclable crosslinked material has been developed using an acylhydrazine-based 1,2-dithiolane, which combines disulfide-mediated reversible polymerization with acylhydrazone-based dynamic covalent crosslinking in a one-pot, solvent-free reaction. nih.gov This material can be depolymerized under mild conditions, allowing for the recovery of the original monomers. nih.gov

The properties of these dynamically crosslinked networks are highly dependent on the structure of the 1,2-dithiolane monomers used. researchgate.netacs.orgacs.org Hydrogels derived from methyl asparagusic acid are highly dynamic and adaptable, while those derived from lipoic acid are more rigid and brittle. researchgate.netacs.orgacs.org By incorporating both types of dithiolane monomers into the polymer structure, the properties of the resulting hydrogels can be precisely tailored. researchgate.netacs.orgacs.org

Self-Healing Materials Development

The dynamic and reversible nature of the crosslinks in 1,2-dithiolane-based polymers makes them ideal candidates for the development of self-healing materials. researchgate.net When these materials are damaged, the disulfide bonds can break and reform, allowing the material to repair itself. This self-healing capability has been demonstrated in hydrogels derived from 1,2-dithiolane-functionalized polymers. researchgate.netfrontiersin.org

For example, hydrogels generated from ABA triblock copolymers with pendant 1,2-dithiolane groups exhibit self-healing behavior. researchgate.netnih.gov These hydrogels can recover their mechanical properties even after severe strain deformation and can be injected through a syringe. researchgate.netnih.gov The self-healing process is based on the reversible ring-opening of the pendant 1,2-dithiolanes. researchgate.net Similarly, polyamides with 1,2-dithiolane functional groups created through Passerini polymerization also exhibit self-healing characteristics due to the adaptable, dynamically crosslinked network formed by the reversible ring-opening of the dithiolane. rsc.org

The self-healing properties can be influenced by external stimuli. For instance, the disulfide exchange in these materials can be controlled by pH and temperature, allowing for tunable self-healing. researchgate.netfrontiersin.org The disulfide bonds can reform under neutral or weakly alkaline conditions. frontiersin.org

Material SystemHealing MechanismKey Findings
ABA Triblock Copolymer HydrogelsReversible ring-opening of pendant 1,2-dithiolanes. researchgate.netnih.govRapid recovery of mechanical properties after deformation, injectable. researchgate.netnih.gov
Polyamide NetworksReversible ring-opening of 1,2-dithiolane functional groups. rsc.orgEnables self-healing and reusable strong adhesion. rsc.org
Methyl Asparagusic Acid-derived HydrogelsDynamic disulfide exchange. researchgate.netacs.orgacs.orgHighly dynamic, adaptable, and self-healing. researchgate.netacs.orgacs.org

High Refractive Index Polymers

The incorporation of sulfur atoms into a polymer network is a known strategy to increase its refractive index (RI). The homopolymerization of multifunctional 1,2-dithiolanes offers a method to create polymers with a high sulfur content, leading to high refractive indices. researchgate.net This approach builds on the advantages of thiol-ene chemistry, such as reduced volumetric shrinkage and internal stresses, while enhancing the refractive index. researchgate.net

A study involving the radical-mediated, ring-opening homopolymerization of 1,2-dithiolane functionalized monomers produced photopolymers with high optical transparency, minimal haze, and negligible birefringence. acs.orgnih.gov A monofunctional 1,2-dithiolane monomer, lipoic acid methyl ester (LipOMe), showed rapid conversion and a significant increase in the bulk refractive index of 0.030 ± 0.003. acs.orgnih.gov The copolymerization of 1,2-dithiolanes with alkynes has also been shown to produce copolymers with high refractive indices, with increases of up to 0.07 relative to the unreacted materials. rsc.org

These high refractive index polymers are promising for applications in advanced photonic devices and as holographic recording media. acs.orgnih.govbohrium.com For example, holographic diffraction gratings created using an ethanedithiol lipoic acid monomer (EDT-Lip2) achieved a peak-to-mean refractive index modulation of 0.008 with minimal haze and birefringence. acs.org The dynamic disulfide bonds formed during polymerization can also help to relax stress, improving the optical quality of the material. researchgate.net

Monomer SystemPolymerization MethodRefractive Index IncreaseApplication
Lipoic acid methyl ester (LipOMe)Radical-mediated ring-opening homopolymerization0.030 ± 0.003 acs.orgnih.govOptical materials acs.orgnih.gov
1,2-dithiolanes and alkynesPhotoinitiated copolymerizationUp to 0.07 rsc.orgHigh-n materials, holographic materials rsc.orgbohrium.com
Ethanedithiol lipoic acid monomer (EDT-Lip2)HomopolymerizationRI modulation of 0.008 in holograms acs.orgHolographic recording media acs.org

Stimuli-Responsive Materials

The dynamic nature of the 1,2-dithiolane ring and the resulting disulfide bonds allows for the creation of materials that respond to various external stimuli, such as pH, temperature, and light. researchgate.netnih.govnih.gov This responsiveness is a key feature for developing "smart" materials. nih.gov

Hydrogels derived from 1,2-dithiolane-containing triblock copolymers exhibit dynamic properties that can be modulated by pH and temperature. researchgate.netnih.gov For instance, the disulfide bonds in these hydrogels can break at acidic pH (pH=1) or high temperatures (55°C) and reform under neutral (pH=7) and lower temperature (25°C) conditions, leading to a sol-gel transition. researchgate.net

Light is another stimulus that can be used to control the properties of 1,2-dithiolane-based materials. nih.gov An initiator-free, light-induced dithiolane ring-opening photopolymerization can be used to form hydrogels with disulfide crosslinks under physiological conditions. nih.gov These hydrogels exhibit multiple photoinduced dynamic responses, including stress relaxation, stiffening, and softening, all using a single chemistry. nih.gov The development of such stimuli-responsive materials opens up possibilities for advanced applications in areas like cargo delivery and soft robotics. nsf.govrsc.org

Cargo Delivery Systems

The unique properties of 1,2-dithiolane systems make them highly suitable for the development of sophisticated cargo delivery systems. The strained disulfide bond in the 1,2-dithiolane ring can be cleaved by cellular thiols, facilitating the release of an attached cargo molecule inside a cell. nih.govresearchgate.net This mechanism has been used to enhance the cellular uptake of various cargos. nih.govresearchgate.net

Researchers have fabricated dynamic covalent poly(disulfide)-based cross-linked nanoaggregates, or "nanonetworks," for the stable encapsulation and triggered release of cargo. nih.gov These nanonetworks are formed from a bioderived lipoic acid-based amphiphilic molecule that self-assembles in an aqueous environment. The core is then cross-linked through the ring-opening disulfide exchange polymerization of the 1,2-dithiolane rings. nih.gov These nanonetworks are stable in the presence of blood serum and show significantly reduced leakage of the encapsulated cargo compared to non-cross-linked nanoaggregates. nih.gov

The release of the cargo can be triggered by specific stimuli found in the target environment, such as redox conditions and pH. nih.gov The decross-linking of the nanonetwork occurs in response to disulfide reduction and β-thioester hydrolysis, leading to a controlled release of the cargo. nih.gov Biological evaluation has shown that these systems can achieve cancer cell-selective cellular uptake and cytotoxicity, making them promising for targeted drug delivery. nih.gov Furthermore, dithiolane-crosslinked micelles have demonstrated reduction-responsive dissociation in the presence of glutathione (B108866), indicating their potential for intracellularly triggered cargo release. acs.org

Catalysis Applications of Dithiolane Systems

While direct catalytic applications of the specific compound 1,2-Dithiolan-4-one are not extensively documented in scientific literature, the broader class of 1,2-dithiolane systems is utilized in various catalytic processes. The inherent reactivity of the strained disulfide bond in the five-membered ring is a key feature that is exploited in these applications. Research in this area often focuses on the derivatives of 1,2-dithiolane and their role in facilitating chemical transformations, including asymmetric synthesis and polymerization reactions.

Dithiolane Derivatives in Asymmetric Catalysis

Derivatives of 1,2-dithiolane have been explored as chiral ligands in asymmetric catalysis. The sulfur atoms in the dithiolane ring can coordinate with transition metals, creating a chiral environment that can induce stereoselectivity in a variety of chemical reactions.

One notable example involves the use of 1,2-dithiolan-4-ol and its derivatives. These compounds can coordinate with transition metals like palladium (Pd) or copper (Cu) to form chiral catalysts. These catalysts have been applied in C-C bond-forming reactions, where they facilitate the formation of one enantiomer of a product over the other. benchchem.com The effectiveness of these catalysts is typically evaluated by measuring the enantiomeric excess (ee) of the product, which quantifies the degree of stereoselectivity. benchchem.com

Table 1: Application of a 1,2-Dithiolan-4-ol Derivative in Asymmetric Catalysis

Catalyst System Reaction Type Substrate Product Enantiomeric Excess (ee) Reference
[Pd(II)-(S)-1,2-dithiolan-4-ol derivative] Asymmetric Allylic Alkylation 1,3-Diphenylallyl acetate Up to 95% benchchem.com

This table is a representative example based on findings for dithiolane derivatives in asymmetric catalysis.

The research in this area highlights the potential of the 1,2-dithiolane scaffold in designing new chiral ligands for stereoselective synthesis.

Catalysis in the Synthesis and Modification of Dithiolane Systems

The synthesis of 1,2-dithiolane derivatives often itself requires the use of catalysts. For instance, the formation of the dithiolane ring can be achieved through the cyclization of appropriate dithiol precursors, a reaction that can be catalyzed by oxidizing agents.

Furthermore, catalysts are employed in the modification of the 1,2-dithiolane ring and its derivatives. For example, acylation reactions of 1,2-dithiolane can be facilitated by a base or a catalyst to produce acylated dithiolane compounds. ambeed.com Similarly, the synthesis of derivatives like 1,2-dithiolane-4-methanamine can involve the reaction of a dithiolane with ammonia (B1221849) or amines in the presence of a catalyst. ontosight.ai

In the context of material science, the ring-opening polymerization of 1,2-dithiolanes to form high refractive index polymers can be initiated thermally, photochemically, or with the use of catalysts. rsc.org The choice of catalyst can influence the reaction rate and the properties of the resulting polymer. rsc.org

Ring-Opening Polymerization Catalysis

The ring-opening polymerization (ROP) of 1,2-dithiolanes is a significant area of research where catalysis plays a crucial role. This process allows for the synthesis of poly(disulfide)s, which are polymers with applications in medicine and materials science. The dynamic nature of the S-S bond presents challenges in controlling the polymerization.

Recent research has demonstrated that an anion-binding approach can be used to control the ROP of 1,2-dithiolanes. By using a catalyst that forms a ternary complex with the thiourea, base, and sulfide, a rapid and living polymerization can be achieved, yielding linear poly(disulfide)s with narrow molecular weight distributions and high regioselectivity.

Table 2: Catalytic Systems for Ring-Opening Polymerization of 1,2-Dithiolanes

Catalytic System Monomer Polymer Characteristics Reference
Thiourea-base-sulfide ternary complex Lipoic acid derivatives Narrow dispersity (Mw/Mn ~ 1.1), High regioregularity (Ps ~ 0.85) rsc.org
Radical Initiators (e.g., AIBN) Methyl ester of lipoic acid Disulfide-rich backbone smolecule.com

This table summarizes different catalytic and initiation methods for the polymerization of 1,2-dithiolane derivatives.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for 1,2-Dithiolan-4-one

The synthesis of 1,2-dithiolane (B1197483) derivatives has traditionally involved a two-step process: the formation of a 1,3-dithiol followed by oxidation. rsc.org This method, however, can be limited by harsh reaction conditions and the potential for undesired polydisulfide formation. rsc.org Consequently, current research is focused on developing more efficient, scalable, and functional-group-tolerant synthetic strategies.

A notable advancement is the development of a one-step synthesis of hydroxy-functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioether precursors. rsc.org This protocol is scalable and provides access to diversely substituted 1,2-dithiolanes with a hydroxyl group that can be used for further chemical modifications. rsc.org Additionally, "green" synthesis routes are being explored, which are simple, fast, and inexpensive, for producing novel heterocyclic systems containing the 1,2-dithiole (B8566573) group. rsc.orgresearchgate.net

Researchers have also focused on the synthesis of specific derivatives, such as those of 1,2-dithiolane-4-carboxylic acid, also known as asparagusic acid. mdpi.com Efficient methods for creating a library of these compounds have been developed to explore their potential as inhibitors for enzymes like thioredoxin reductase 1. mdpi.com

The following table summarizes some of the novel synthetic approaches for 1,2-dithiolane derivatives.

Synthetic ApproachPrecursor(s)Key FeaturesReference(s)
One-step Hydroxy-functionalization1,3-bis-tert-butyl thioethersScalable, provides a handle for downstream conjugation rsc.org
Green Synthesis RouteVaries (e.g., dithiomalondianilide and arylmethylidenemalononitriles)Simple, fast, inexpensive, environmentally friendly rsc.orgresearchgate.net
Derivative Library Synthesis1,2-dithiolane-4-carboxylic acid and aniline (B41778) derivativesEfficient for creating a range of compounds for screening mdpi.com
DefluorocyclizationPerfluorobutyl tetralones and Na2S·9H2OProvides access to novel organofluorine-containing 1,2-dithioles researchgate.net

Exploration of New Reactivity Modes and Transformations

The reactivity of the 1,2-dithiolane ring is largely dictated by the strained disulfide bond, which has a small C-S-S-C dihedral angle. rsc.org This strained conformation makes the S-S bond susceptible to cleavage, leading to a variety of chemical transformations.

One of the most significant areas of exploration is the ring-opening polymerization (ROP) of 1,2-dithiolane-containing monomers. acs.org This can be initiated by thiols, leading to the formation of dynamic covalent poly(disulfide)s. acs.orgacs.org The ROP can also be triggered by light (photopolymerization), even in the absence of a photoinitiator, which is a valuable feature for creating photocurable materials. rsc.orgrsc.org The copolymerization of 1,2-dithiolanes with alkynes has been shown to produce high refractive index polymers. rsc.orgrsc.org

Another important reaction is the thia-Michael addition. For instance, a 1,2-dithiolane acrylate (B77674) derivative can readily react with a thiol like benzyl (B1604629) mercaptan, demonstrating the potential for covalent conjugation to other molecules. rsc.org Furthermore, 1,2-dithiole-3-thiones can undergo diverse ring transformations to form various other heterocyclic systems through reactions like 1,3-dipolar cycloaddition. researchgate.netmdpi.com

The unique reactivity of the 1,2-dithiolane ring, particularly its susceptibility to nucleophilic attack at the sulfur atoms, is a key area of ongoing study. acs.org The ground state of the 1,2-dithiolane ring is geometrically closer to the transition state of nucleophilic attack compared to open-chain disulfides, contributing to its distinct chemical behavior. acs.org

Advanced Computational Modeling of this compound Systems

Computational modeling has become an indispensable tool for understanding the structure, properties, and reactivity of 1,2-dithiolane systems. A combination of computational and experimental methods has been used to study the conformational behavior of derivatives like 4-amino-1,2-dithiolane-4-carboxylic acid (Adt). rsc.org Molecular Dynamics simulations have revealed the tendency of this molecule to adopt a γ-turn conformation, and have helped to analyze the complex conformational behavior of the dithiolane ring itself. rsc.org

Density Functional Theory (DFT) calculations have been employed to study the preservation of folding patterns in different solvents and to compare the conformational preferences of 1,2-dithiolane-containing amino acids with other cyclic amino acids. rsc.org DFT has also been instrumental in elucidating the mechanism of functionalization of materials like molybdenum disulfide (MoS2) with 1,2-dithiolanes. csic.es These studies have shown that the 1,2-dithiolane moiety has a high binding affinity for molybdenum atoms at the edges of MoS2, where sulfur vacancies are present. csic.es

Quantum chemical calculations have also been used to investigate the effects of substituents on the stereoelectronic properties and stability of 1,2-dithiolane derivatives, suggesting that their reactivity can be fine-tuned through careful molecular design. rsc.org

Expanding Applications in Materials Science and Bio-inspired Systems

The unique properties of the 1,2-dithiolane ring have led to its incorporation into a variety of advanced materials and bio-inspired systems.

Materials Science:

Dynamic Covalent Materials: The reversible nature of the disulfide bond in 1,2-dithiolanes is leveraged to create dynamic and responsive materials. benchchem.com For example, ABA triblock copolymers with pendant 1,2-dithiolane functionalities can self-assemble into micelles, which can then be cross-linked into hydrogels through thiol-initiated ring-opening polymerization. acs.org These hydrogels can exhibit properties like self-healing and adaptability. acs.org

Functionalization of Nanomaterials: 1,2-Dithiolane derivatives are used to covalently functionalize nanomaterials like molybdenum disulfide (MoS2). csic.esbenchchem.com This functionalization can improve the solubility and stability of the nanomaterials and enhance their properties for applications in energy conversion and optoelectronics. benchchem.com

High Refractive Index Polymers: The photopolymerization of 1,2-dithiolanes with alkynes is a promising route to creating polymers with high refractive indices, which are valuable for optical applications. rsc.orgrsc.org

Bio-inspired Systems:

Mucus-Mimetic Hydrogels: Inspired by the disulfide-linked mucin chains in native mucus, researchers have developed synthetic hydrogels through the photo-regulated disulfide crosslinking of 1,2-dithiolane-functionalized polymers. rsc.org These materials can serve as synthetic mucus models for biological research. rsc.org

Recyclable Ion-Transport Materials: By combining the dynamic polymerization of 1,2-dithiolanes with bio-inspired hydrogen-bonding self-assembly, researchers have created layered ionic networks. chinesechemsoc.org These materials can function as ion-transport membranes and can be chemically recycled. chinesechemsoc.org

Q & A

Basic Research Questions

Q. What experimental conditions favor the synthesis of 1,2-dithiolan-4-one in model systems, and how can its formation be monitored?

  • Methodological Answer : this compound is synthesized under acidic conditions via reactions between cysteine degradation products (e.g., hydrogen sulfide) and α,β-unsaturated aldehydes derived from 5’-inosine monophosphate (5’-IMP) breakdown. Gas chromatography-mass spectrometry (GC-MS) is critical for monitoring volatile intermediates and final products. For example, derivatives such as 3-methyl-1,2-dithiolan-4-one and 3-ethyl-1,2-dithiolan-4-one are identified using retention indices and fragmentation patterns (e.g., m/z 148, 92, and 55) . Reaction pH must be tightly controlled (e.g., pH <5) to favor dithiolanone formation over trithiolanes .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. GC-MS with electron ionization (EI) is optimal for volatile derivatives, leveraging fragmentation patterns (e.g., m/z 148 for 3,5-dimethyl-1,2-dithiolan-4-one) to distinguish isomers . For non-volatile analogs, liquid chromatography (LC)-MS with electrospray ionization (ESI) is preferred. Purity assessment requires thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed mechanisms for this compound-mediated DNA cleavage?

  • Methodological Answer : Discrepancies arise from competing pathways: (i) thiol-dependent generation of hydroxyl radicals via Fenton reactions and (ii) polysulfide-mediated direct DNA oxidation. To distinguish these, use radical trapping agents (e.g., DMSO for •OH) and chelators (e.g., EDTA for metal-dependent pathways). Comparative studies with structurally simplified analogs (e.g., 1,2-dithiolan-3-one 1-oxides) under anaerobic vs. aerobic conditions can isolate oxygen-dependent steps. Kinetic isotope effects (KIEs) and electron paramagnetic resonance (EPR) spectroscopy further identify reactive intermediates .

Q. What challenges arise in detecting reactive intermediates during this compound redox reactions, and how can they be addressed?

  • Methodological Answer : Short-lived intermediates (e.g., thiyl radicals, polysulfides) require rapid-mixing techniques (stopped-flow UV-Vis) coupled with low-temperature EPR to stabilize and characterize species. Isotopic labeling (e.g., ³⁴S) aids in tracking sulfur-centered radicals. Computational methods (DFT calculations) predict intermediate stability and reaction pathways, guiding experimental validation .

Q. How does pH influence the equilibrium between this compound and its tautomers or degradation products?

  • Methodological Answer : Under acidic conditions (pH 3–5), this compound is stabilized via protonation of the carbonyl group, favoring cyclization. At neutral or alkaline pH, ring-opening occurs, forming thioenol intermediates that react with aldehydes to form trithiolanes. pH-controlled kinetic studies with in situ NMR or IR spectroscopy track tautomerization. For example, at pH >7, degradation products like 3,5-dimethyl-1,2,4-trithiolane dominate .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in mass spectral data for this compound derivatives across studies?

  • Methodological Answer : Variability in fragmentation patterns (e.g., m/z 148 vs. 92) may stem from isomerism or instrument-specific parameters. Standardize GC-MS conditions (e.g., ionization energy, column type) and compare data against authentic synthetic standards. Use tandem MS (MS/MS) to confirm fragment pathways. Collaborative inter-laboratory validation minimizes technical discrepancies .

Q. What strategies are effective in reconciling conflicting reports on the biological activity of this compound analogs?

  • Methodological Answer : Divergent results often arise from differences in cell lines, thiol sources (e.g., glutathione vs. cysteine), or assay endpoints (e.g., DNA strand breaks vs. apoptosis). Systematic dose-response studies with standardized thiol concentrations (e.g., 1–10 mM) and orthogonal assays (Comet assay for DNA damage, MTT for cytotoxicity) clarify mechanism-activity relationships. Meta-analyses of structure-activity data (e.g., substituent effects on redox potential) further resolve contradictions .

Experimental Design Considerations

Q. What controls are essential when studying this compound’s role in oxidative stress models?

  • Methodological Answer : Include (i) thiol-free controls to rule out non-specific oxidation, (ii) metal chelators (e.g., deferoxamine) to assess Fenton reaction dependency, and (iii) radical scavengers (e.g., TEMPO) to identify free radical pathways. Parallel experiments with H₂O₂ or menadione as positive controls validate assay sensitivity .

Q. How can researchers optimize synthetic yields of this compound derivatives for mechanistic studies?

  • Methodological Answer : Use a Design of Experiments (DoE) approach, varying parameters like temperature (20–80°C), solvent polarity (acetonitrile vs. DMSO), and stoichiometry of precursors (cysteine:aldehyde ratios). Microwave-assisted synthesis reduces reaction times and improves cyclization efficiency. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) enhances yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.